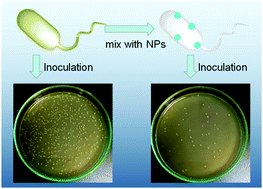Vancomycin-hybrid bimetallic Au/Ag composite nanoparticles: preparation of the nanoparticles and characterization of the antibacterial activity†
New Journal of Chemistry Pub Date: 2017-05-29 DOI: 10.1039/C7NJ01660C
Abstract
We report vancomycin-hybrid bimetallic nanoparticles (Au/AgNPs@Van) that can adhere to bacterial surfaces with high antibacterial activity. The Ag/AuNPs@Van also show weaker bacterial drug resistance than free vancomycin, and have a low cytotoxicity. Ag/AuNPs@Van has a promising future in the treatment of infectious diseases.

Recommended Literature
- [1] A novel route towards formylated 1,3-dithiole-2-thiones via an unprecedented allylic 1,4-diol rearrangementElectronic supplementary information (ESI) available: molecular structure of compound 6. See http://www.rsc.org/suppdata/cc/b0/b009550h/
- [2] Inside front cover
- [3] Molecular methods for assessment of non-covalent metallodrug–DNA interactions
- [4] Continuous internal standardisation with a sequential inductively coupled argon plasma system
- [5] Study of Cd2+ complexation by the glutathione fragments Cys–Gly (CG) and γ-Glu–Cys (γ-EC) by differential pulse polarography
- [6] In-plane polarization induced by the hydrogen bonding and π–π stacking of functionalized PDI supramolecules for the efficient photocatalytic degradation of organic pollutants†
- [7] Enhanced formation of inverted housane through steric effects by rotationally unsymmetric bridgehead substituents in the ring closure of triplet cyclopentane-1,3-diyl diradicals, generated photolytically from 2,3-diazabicyclo[2.2.1]heptene(DBH)-type azoalkanes†
- [8] Single-unit-cell thick Co9S8 nanosheets from preassembled Co14 nanoclusters†
- [9] An erythrocyte membrane-modified biomimetic synergistic nanosystem for cancer anti-vascular therapy and initial efficacy monitoring†
- [10] Novel low temperature (<37 °C) chitosan hydrogel fabrication under the synergistic effect of graphene oxide










